molecular formula C7H4ClN3O2 B184922 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile CAS No. 123846-69-5

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

Cat. No. B184922
M. Wt: 197.58 g/mol
InChI Key: VWQYUNFEEYPSFJ-UHFFFAOYSA-N
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Patent
US05811432

Procedure details

To a stirred solution of potassium t-butoxide (24.69 g, 220 mmol, 2.2 eq) in anhydrous tetrahydrofuran (150 ml) at -50° C. under nitrogen, a solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (E. Grochowski et al., Bull. Acad. Pol. Sci. Ser. Sci. Chim., 11, 443 (1963)) (18.44 g, 110 mmol, 1.1 eq) in anhydrous tetrahydrofuran (150 ml) was added dropwise at such a rate that the reaction temperature was maintained at -40° to -50° C. with cooling in a dry ice/acetone bath. The resultant purple colored reaction mixture was then stirred at -78° C. under nitrogen for 1 hour, at which time glacial acetic acid (20 ml, 0.35 mol, 3.5 eq) was added to the reaction, and the mixture was allowed to warm to room temperature. A solution of 5% HCl (100 ml) was added to the reaction mixture and this aqueous mixture was extracted with ethyl ether (100 ml) and then with methylene chloride (2×100 ml). The extracts were combined, dried over magnesium sulfate, and passed through a silica gel filter (approximately 150 g) followed by methylene chloride (1200 ml). This filtrate was evaporated under reduced pressure, and the residual oil was chromatographed using silica gel (approximately 300 g) and eluted with 25% hexanes in methylene chloride to afford an oil (Rf =0.52 in methylene chloride) which was triturated in cold anhydrous ether to afford 6-chloro-3-nitro-2-pyridyl acetonitrile (1.37 g, 7%) as a white crystalline solid: mp, 121.5°-123.5° C. Further elution yielded another oil (Rf =0.48 in methylene chloride) which was triturated with cold anhydrous ethyl ether to afford (2-chloro-5-nitro-4-pyridyl)acetonitrile (1.87 g, 9%) as a white crystalline solid, m.p. 87°-89° C. IR (KBr) 3080, 2240, 1600, 1545, 1520, 1450, 1390, 1340, 1135 cm-1.
Quantity
24.69 g
Type
reactant
Reaction Step One
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
18.44 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][N:9]=1.ClC1C=CC(O[CH2:23][C:24]#[N:25])=CC=1.C(O)(=O)C.Cl>O1CCCC1>[Cl:7][C:8]1[N:9]=[C:10]([CH2:23][C:24]#[N:25])[C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
24.69 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
15.85 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
18.44 g
Type
reactant
Smiles
ClC1=CC=C(OCC#N)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at -40° to -50° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in a dry ice/acetone bath
ADDITION
Type
ADDITION
Details
was added to the reaction
EXTRACTION
Type
EXTRACTION
Details
this aqueous mixture was extracted with ethyl ether (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter (approximately 150 g)
CUSTOM
Type
CUSTOM
Details
This filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual oil was chromatographed
WASH
Type
WASH
Details
eluted with 25% hexanes in methylene chloride
CUSTOM
Type
CUSTOM
Details
to afford an oil (Rf =0.52 in methylene chloride) which
CUSTOM
Type
CUSTOM
Details
was triturated in cold anhydrous ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)CC#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 6.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.